

# Application Notes: Ytterbium(III) Complexes for Near-Infrared (NIR) Imaging

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Compound of Interest					
Compound Name:	Ytterbium(3+);triacetate;tetrahydra				
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Ytterbium(III) complexes have emerged as powerful tools for near-infrared (NIR) imaging, a modality that offers significant advantages for biological research and clinical applications. Operating within the "biological windows" of the NIR-I (700-950 nm) and NIR-II (1000-1700 nm) regions, these probes allow for deep tissue penetration, reduced light scattering, and minimal autofluorescence from endogenous biomolecules.[1][2] This results in a superior signal-to-noise ratio and higher imaging resolution compared to traditional visible-light fluorescence imaging.[1]

Ytterbium(III) ions (Yb³+) exhibit a characteristic sharp emission band around 975-980 nm, arising from the 2F5/2  $\rightarrow$  2F7/2 electronic transition.[3][4] However, since the direct excitation of Yb³+ is inefficient due to parity-forbidden 4f-4f transitions, it relies on a sensitization process known as the "antenna effect."[3] An organic ligand (the "antenna") with a large absorption cross-section absorbs excitation light (often in the visible or red region) and efficiently transfers the energy to the central Yb³+ ion, which then emits in the NIR.[1][4]

While various Ytterbium(III) salts can be used as precursors, Ytterbium(III) acetate serves as a valuable starting material for the synthesis of advanced coordination complexes. For instance, monoporphyrinate ytterbium(III) acetate complexes have been synthesized and their photophysical properties studied, demonstrating the utility of the acetate ligand in forming emissive structures.[5] The design of the antenna ligand is critical for achieving high quantum yields and stability. Researchers have successfully used ligands like porphyrins, chlorins, and  $\beta$ -diketones to create Yb<sup>3+</sup> probes with high luminescence and biocompatibility.[1][6][7]



These probes have been successfully applied in living cell imaging, with studies demonstrating specific intracellular localization, often in lysosomes.[1] Furthermore, the long luminescence lifetimes of Yb³+ complexes (on the microsecond scale) make them ideal for time-resolved fluorescence lifetime imaging (FLIM), which can effectively eliminate interference from short-lived autofluorescence (on the nanosecond scale) and significantly enhance the signal-to-noise ratio.[1][8] The development of water-soluble and biocompatible Yb³+ probes has also enabled in vivo applications, including high-resolution, non-invasive whole-body imaging of small animals and fluorescence-guided surgery.[2][9]

### **Quantitative Data Summary**

The performance of Ytterbium(III)-based NIR probes can be evaluated based on their photophysical properties and biocompatibility.

## Table 1: Photophysical Properties of Selected Ytterbium(III) Complexes



Complex Type	Excitatio n (λex)	Emission (λem)	Quantum Yield (Ф)	Lifetime (τobs)	Solvent/M edium	Referenc e
β- Fluorinated Porphyrinoi ds	Soret/Q Bands (Vis-Red)	~975 nm	Up to 13%	56-173 μs	Water	[1][8]
β- Fluorinated Porphyrinoi ds	Soret/Q Bands (Vis-Red)	~975 nm	9-23%	84-249 μs	DMSO	[1][8]
Sandwiche d Porphyrinat e	425 nm	974 nm	Up to 63%	714 μs	CD <sub>2</sub> Cl <sub>2</sub>	[4][10]
DPPDA Coordinate d	335 nm	975, 1011 nm	0.46%	105 μs	CD₃OD	[3]
Monoporph yrinate Acetate	510 nm	980, 1003 nm	Not specified	Longer in 8- coordinate	Toluene	[5]
Quadruple- Stranded Helicate	Blue light (~450 nm)	900-1100 nm	1.5%	Not specified	CH₃CN	[7]
Water- Soluble Porphyrinat es	Q Band (~620 nm)	~980 nm	~10%	Not specified	Water	[2][9]

DPPDA: 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid

## Table 2: Cytotoxicity of Ytterbium(III) Complexes

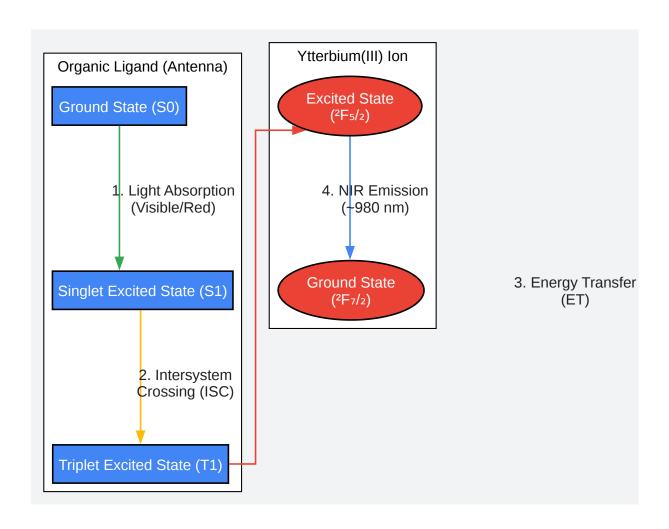


Complex Type	Cell Line	Assay	IC <sub>50</sub> / Cytotoxicity	Reference
Biocompatible Porphyrinoids	HeLa	CCK-8	Low toxicity at 20 μΜ	[1]
Two-Photon Probes	Not specified	Not specified	7 μM to >50 μM	[11]
Perylene-based (Yb1)	MCF7 (cancer)	Not specified	Non-toxic up to 25 mg $L^{-1}$	[12]
Perylene-based (Yb1)	HEK293T (embryonic)	Not specified	Non-toxic up to 25 mg $L^{-1}$	[12]
PLGA-embedded Complexes	A549, HCT-116	Not specified	Higher EC₅o on A549 cells	[13]

## Visualized Workflows and Mechanisms Mechanism of Sensitized NIR Emission

The core principle behind the bright NIR emission of Ytterbium(III) complexes is the "antenna effect." The organic ligand absorbs photons and transfers the energy to the Yb³+ ion, bypassing its inefficient direct absorption.





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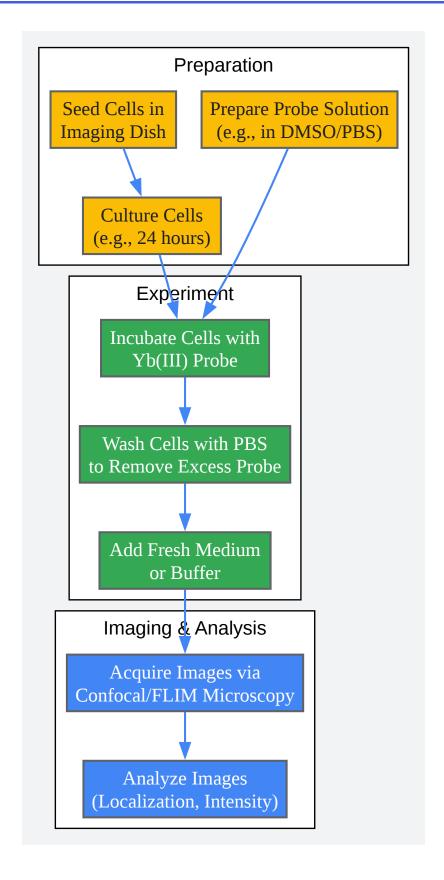
Caption: The "antenna effect" energy transfer pathway in Yb(III) complexes.



### **General Workflow for In Vitro NIR Imaging**

This workflow outlines the key steps for evaluating a new Ytterbium(III) probe for live-cell imaging.





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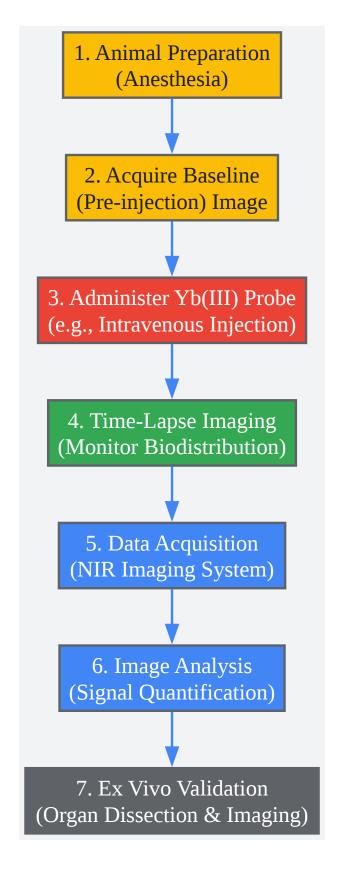
Caption: Standard workflow for in vitro NIR imaging with Yb(III) probes.



### **General Workflow for In Vivo NIR Imaging**

This workflow provides a high-level overview of an in vivo imaging experiment in a small animal model.





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